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molecular formula C15H12N4OS B8412196 1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one

1-Benzothiazol-6-yl-3-pyridin-2-ylimidazolidin-2-one

Cat. No. B8412196
M. Wt: 296.3 g/mol
InChI Key: VHWRMQWMMJIGDC-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

1-Benzothiazol-6-yl-imidazolidin-2-one (I-84b: 150 mg, 0.6904 mmol) was reacted with 2-bromo-pyridine (99 mL, 1.0356 mmol), 1,4-dioxane (10 mL), copper iodide (16 mg), trans-1,2-diamino cyclohexane (32 mg) and potassium phosphate (440 mg, 2.0713 mmol) to afford the crude product. Purification by column chromatography on silica gel (10% ethylacetate in hexane), followed by preparative HPLC afforded 37 mg of the product (18.13% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
18.13%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([N:10]3[CH2:14][CH2:13][NH:12][C:11]3=[O:15])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1.N[C@@H]1CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[S:1]1[C:5]2[CH:6]=[C:7]([N:10]3[CH2:14][CH2:13][N:12]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=4)[C:11]3=[O:15])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)N2C(NCC2)=O
Name
Quantity
99 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
32 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
potassium phosphate
Quantity
440 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
16 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (10% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)N2C(N(CC2)C2=NC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 18.13%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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